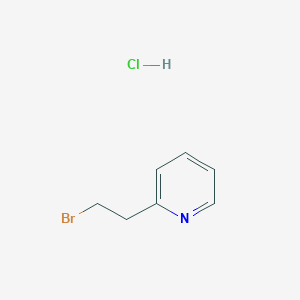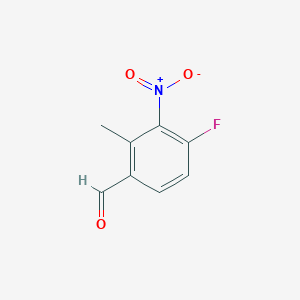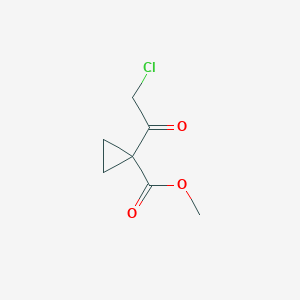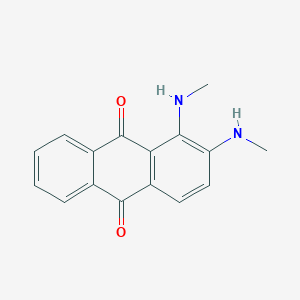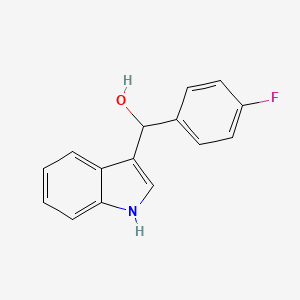
(4-Fluorophenyl)(1H-indol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(1H-indol-3-yl)methanol is a compound that combines the structural features of both indole and fluorophenyl groups. Indole is a heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorophenyl group introduces a fluorine atom into the phenyl ring, which can significantly alter the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1H-indol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with indole in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds as follows:
Step 1: Dissolve 4-fluorobenzaldehyde and indole in methanol.
Step 2: Add sodium borohydride slowly to the reaction mixture while stirring.
Step 3: Allow the reaction to proceed at room temperature for several hours.
Step 4: Quench the reaction by adding water and extract the product using an organic solvent like dichloromethane.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)(1H-indol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of (4-fluorophenyl)(1H-indol-3-yl)ketone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted indole derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
(4-Fluorophenyl)(1H-indol-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(1H-indol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets due to its structural similarity to tryptophan, a natural amino acid. The fluorophenyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)(1H-indol-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl)(1H-indol-3-yl)methanol: Contains a bromine atom, which can alter its reactivity and biological activity.
(4-Methylphenyl)(1H-indol-3-yl)methanol: The methyl group can affect the compound’s lipophilicity and metabolic stability.
Uniqueness
(4-Fluorophenyl)(1H-indol-3-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the compound’s overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H12FNO |
|---|---|
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
(4-fluorophenyl)-(1H-indol-3-yl)methanol |
InChI |
InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,15,17-18H |
Clé InChI |
WFENCDJWDRXXCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


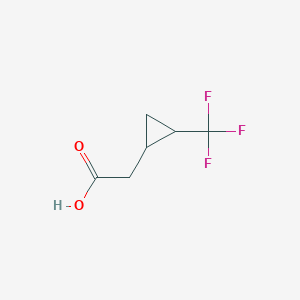
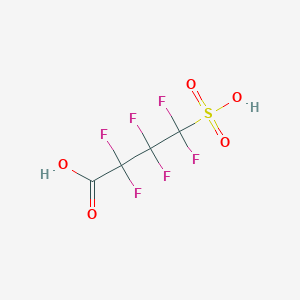
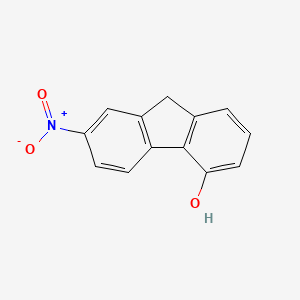
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
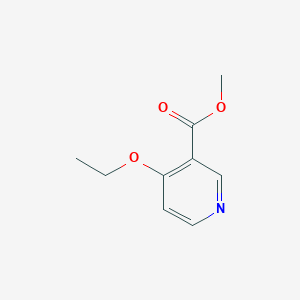
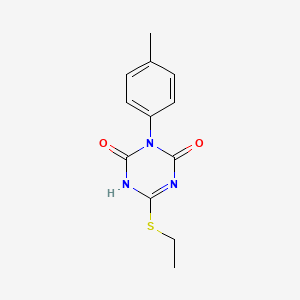

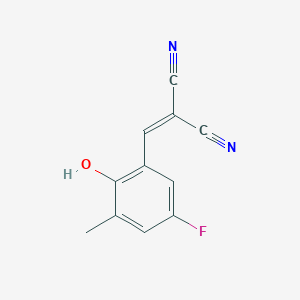
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
